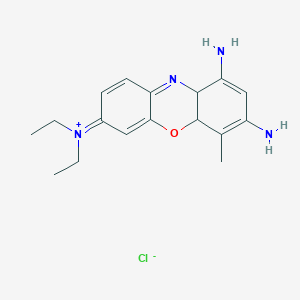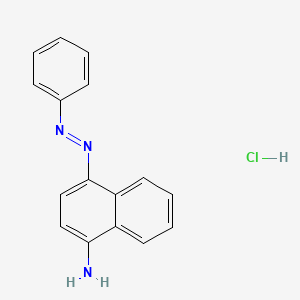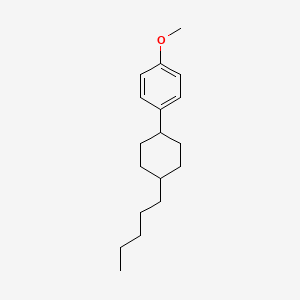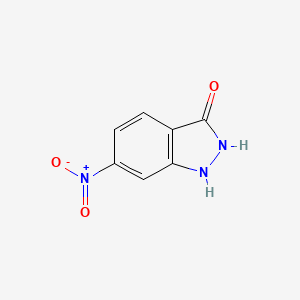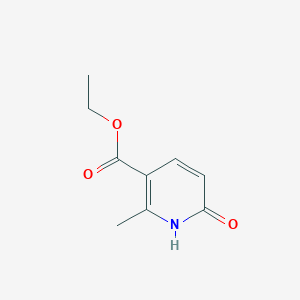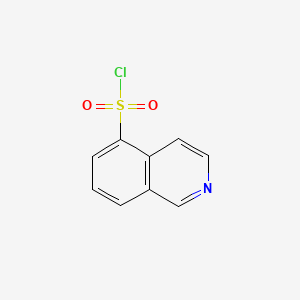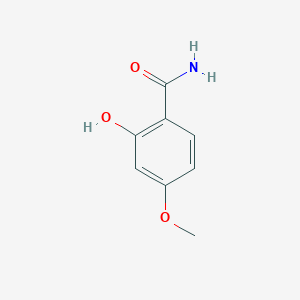
4-甲氧基水杨酰胺
描述
科学研究应用
4-Methoxysalicylamide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and as a precursor in organic synthesis.
作用机制
Target of Action
It has been reported to exhibit antimicrobial activities against several foodborne bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a way that inhibits their growth and proliferation
Biochemical Pathways
Given its antimicrobial activity, it is plausible that it interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
Given its antimicrobial activity, it is likely that it leads to the inhibition of bacterial growth and proliferation .
生化分析
Biochemical Properties
4-Methoxysalicylamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial properties, making it effective against a range of foodborne bacteria such as Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . The antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.
Cellular Effects
The effects of 4-Methoxysalicylamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Methoxysalicylamide can modulate the expression of genes related to stress responses and metabolic pathways. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Methoxysalicylamide exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its antimicrobial activity is partly due to the inhibition of bacterial enzymes essential for cell wall synthesis . Additionally, 4-Methoxysalicylamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxysalicylamide have been studied over different time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat. Long-term studies have shown that 4-Methoxysalicylamide can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Methoxysalicylamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial activity and modulation of metabolic enzymes. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
4-Methoxysalicylamide is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Methoxysalicylamide is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-Methoxysalicylamide is critical for its function. It is primarily localized in the cytoplasm but can also be found in other organelles such as the mitochondria and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of 4-Methoxysalicylamide can vary depending on its subcellular localization, affecting its interactions with biomolecules and overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxysalicylamide typically involves the reaction of a C4 or higher alkyl ester of salicylic acid or its derivatives with amines such as monoalkylamines, dialkylamines, or ammonia in the presence of alcohol . This method yields a high purity product with a cycle time of about 2 days and a yield of approximately 95% .
Industrial Production Methods: Industrial production of 4-Methoxysalicylamide follows similar synthetic routes but on a larger scale. The process involves the esterification of salicylic acid with a C4 or higher alcohol in the presence of sulfuric acid, sulfonic acid, or a mineral acid, followed by the reaction with amines .
化学反应分析
Types of Reactions: 4-Methoxysalicylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
相似化合物的比较
Salicylamide: Known for its analgesic and antipyretic properties.
4-Methoxysalicylaldehyde: Used for its antimicrobial properties.
4-Hydroxysalicylamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxysalicylamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity in certain chemical reactions compared to its hydroxyl counterpart .
属性
IUPAC Name |
2-hydroxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRZPCPWKCINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406680 | |
| Record name | 4-Methoxysalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-77-3 | |
| Record name | 4-Methoxysalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-Methoxysalicylamide derivatives interact with tyrosinase and what are the downstream effects of this interaction?
A1: The research suggests that 4-Methoxysalicylamide derivatives, particularly compound 4d, exhibit tyrosinase inhibitory activity by potentially interacting with the copper-histidine complex within the enzyme's active site []. This interaction is thought to hinder the enzyme's catalytic activity, thereby reducing the production of melanin. While the exact mechanism is not fully elucidated in the study, the observed mixed-type inhibition suggests that 4-Methoxysalicylamide derivatives might interfere with both substrate binding and the catalytic process itself. This inhibition of melanin production makes these compounds potentially valuable for cosmetic applications aiming to reduce hyperpigmentation.
Q2: What is the structural basis for the observed tyrosinase inhibitory activity of 4-Methoxysalicylamide derivative 4d?
A2: While the study doesn't explicitly provide the molecular formula, weight, or spectroscopic data for compound 4d, it highlights the importance of its structure for tyrosinase inhibition. Molecular modeling studies suggest that 4d can interact with the copper-histidine complex in the tyrosinase active site []. This interaction likely arises from the specific arrangement of atoms and functional groups within the 4d molecule. Further research, including X-ray crystallography or more detailed spectroscopic analyses, would be needed to fully characterize the structural features of 4d responsible for its potent tyrosinase inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


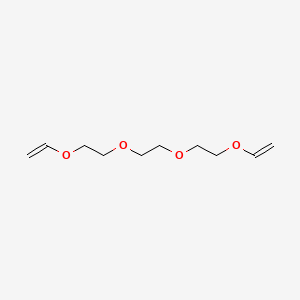

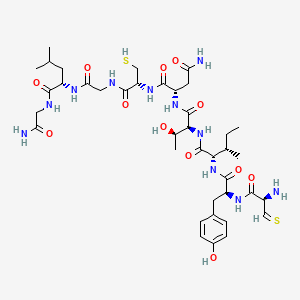
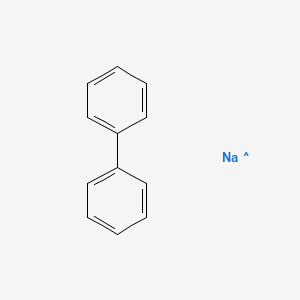
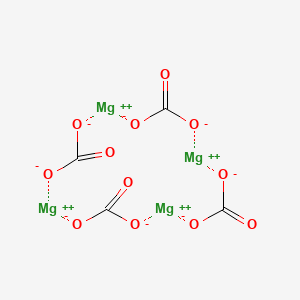
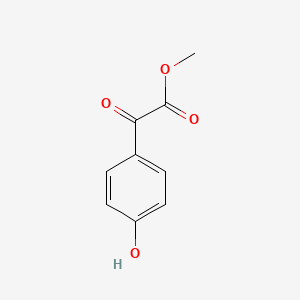
![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
